The compound (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a phosphine-containing ferrocene derivative. Its chemical structure features a ferrocene core, which consists of two cyclopentadienyl rings bonded to an iron atom, with various phosphine substituents that enhance its reactivity and potential applications in catalysis and materials science. The compound is identified by the CAS number 223120-71-6 and has a molecular formula of with a molecular weight of approximately 542.45 g/mol .
While specific biological activity data for this compound is limited, phosphine derivatives generally exhibit interesting biological properties. They may act as:
The synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene typically involves multi-step procedures:
The unique structure of this compound allows for various applications:
Interaction studies involving this compound primarily focus on its coordination behavior with transition metals. Research has shown that it can form stable complexes with various metal centers, enhancing catalytic activity in organic transformations. Additionally, studies on its interactions with biological molecules could provide insights into potential therapeutic applications.
Several compounds share structural similarities with (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2Sp)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene | 155830-69-6 | Similar ferrocene structure with different phosphine substituents |
| (S)-1-{(Rp)-2-[Bis[4-methoxy-3,5-dimethylphenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine | 849924-40-9 | Contains methoxy groups that may influence solubility and reactivity |
| (R)-1-{(Sp)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl}ethyl-di-t-butylphosphine | 246231-79-8 | Features trifluoromethyl groups which enhance electronic properties |
The uniqueness of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene lies in its specific arrangement of bulky phosphine groups that provide steric hindrance and electronic effects beneficial for catalysis. Its ability to stabilize metal centers while offering diverse reactivity pathways distinguishes it from other similar compounds.